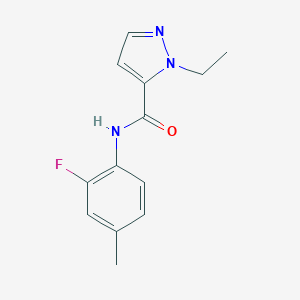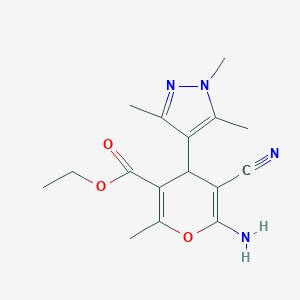![molecular formula C16H16BrN3O5 B280183 dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a terephthalate derivative that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not well understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets or by modulating specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently under investigation. However, preliminary studies have suggested that this compound may have anti-cancer properties and may also be useful as a fluorescent probe for the detection of specific biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, this compound has potential applications in various fields, including materials science and medicinal chemistry. However, one limitation of this compound is that its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. One potential direction is the investigation of the compound's mechanism of action, which may provide insight into its potential applications in various fields. Additionally, further studies are needed to explore the compound's anti-cancer properties and its potential as a fluorescent probe for the detection of specific biological molecules. Finally, the synthesis of new derivatives of this compound may lead to the development of new materials with unique properties and potential applications.
Métodos De Síntesis
The synthesis of dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been achieved using a variety of methods. One such method involves the reaction of 2,5-dibromoterephthalic acid with 4-bromo-1-ethyl-5-hydrazinyl-1H-pyrazole-3-carboxylic acid, followed by the addition of dimethyl sulfate. This method has been reported to yield the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Additionally, this compound has been investigated for its potential as a fluorescent probe for the detection of specific biological molecules.
Propiedades
Fórmula molecular |
C16H16BrN3O5 |
|---|---|
Peso molecular |
410.22 g/mol |
Nombre IUPAC |
dimethyl 2-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H16BrN3O5/c1-4-20-13(11(17)8-18-20)14(21)19-12-7-9(15(22)24-2)5-6-10(12)16(23)25-3/h5-8H,4H2,1-3H3,(H,19,21) |
Clave InChI |
QQZKGVUNEZYOTE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)

![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
